molecular formula C12H6N2O B11901464 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile

Cat. No.: B11901464
M. Wt: 194.19 g/mol
InChI Key: FNWCLMFTSGSTFZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is a complex organic compound characterized by the presence of both cyano and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed domino Heck/cyanation reaction in water, which provides a green and efficient procedure for synthesizing 3-cyanomethyl oxoindoles . This method uses water as a medium instead of organic solvents and does not require any basic additives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyanomethyl)-1-oxo-1H-indene-2-carbonitrile is unique due to its indene ring structure, which provides distinct reactivity and potential applications compared to other similar compounds. Its combination of cyano and carbonyl groups makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

1-(cyanomethyl)-3-oxoindene-2-carbonitrile

InChI

InChI=1S/C12H6N2O/c13-6-5-9-8-3-1-2-4-10(8)12(15)11(9)7-14/h1-4H,5H2

InChI Key

FNWCLMFTSGSTFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C#N)CC#N

Origin of Product

United States

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